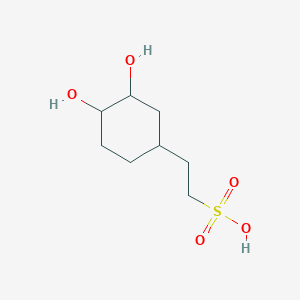
2-(3,4-dihydroxycyclohexyl)ethanesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid is an organic compound with the molecular formula C8H16O5S It contains a cyclohexane ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethanesulfonic acid group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.
Sulfonation: The hydroxylated cyclohexane derivative is then reacted with ethanesulfonic acid or its derivatives under controlled conditions to introduce the ethanesulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation and sulfonation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert them to other functional groups.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and sulfonic acid moiety play crucial roles in binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-Morpholino)ethanesulfonic acid (MES): A buffering agent used in biological and biochemical research.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Another buffering agent with applications in cell culture and molecular biology.
Uniqueness
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both hydroxyl and sulfonic acid groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
683744-75-4 |
|---|---|
Formule moléculaire |
C8H16O5S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
2-(3,4-dihydroxycyclohexyl)ethanesulfonic acid |
InChI |
InChI=1S/C8H16O5S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h6-10H,1-5H2,(H,11,12,13) |
Clé InChI |
HSCZTTCIWOFLQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(CC1CCS(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


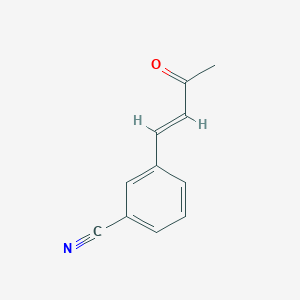

![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)

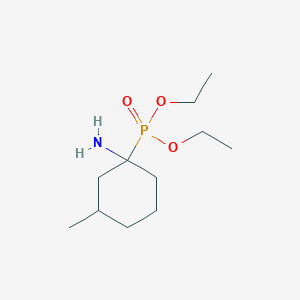
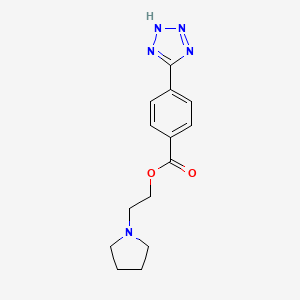
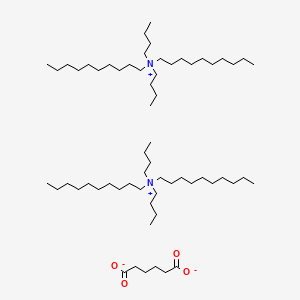

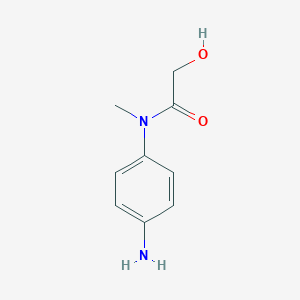
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
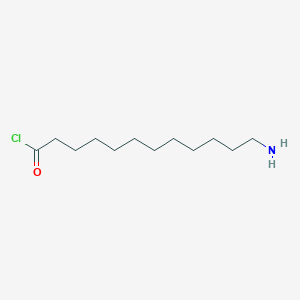
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
